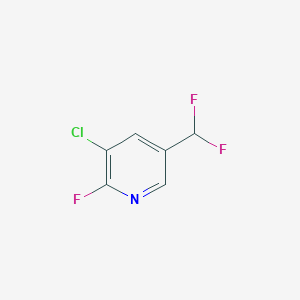

3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine

Description

Properties

IUPAC Name |

3-chloro-5-(difluoromethyl)-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3N/c7-4-1-3(5(8)9)2-11-6(4)10/h1-2,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQSAFXCORJYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine

Introduction

3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine is a key fluorinated heterocyclic compound with significant potential in the development of novel agrochemicals and pharmaceuticals. The unique substitution pattern of this molecule, featuring a difluoromethyl group and two different halogen atoms on the pyridine ring, imparts specific physicochemical properties that are highly sought after in the design of bioactive molecules. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this target molecule, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

The strategic importance of fluorinated pyridines lies in their enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. The difluoromethyl group, in particular, serves as a lipophilic hydrogen bond donor, a feature that can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. This guide will delve into a two-step synthetic sequence, commencing from a commercially available starting material, and will elucidate the underlying chemical principles that govern the reactivity and selectivity of each transformation.

Synthetic Strategy Overview

The synthesis of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine is efficiently achieved through a two-step process starting from 2-Chloro-5-(difluoromethyl)pyridine. The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine.

This strategy hinges on two key transformations: a regioselective chlorination at the 3-position of the pyridine ring, followed by a selective nucleophilic aromatic substitution to introduce a fluorine atom at the 2-position.

Part 1: Regioselective Chlorination of 2-Chloro-5-(difluoromethyl)pyridine

The initial step involves the introduction of a chlorine atom at the 3-position of 2-chloro-5-(difluoromethyl)pyridine. This electrophilic aromatic substitution is directed to the 3-position due to the electronic effects of the existing substituents.

Experimental Protocol

This protocol is adapted from the synthesis of the trifluoromethyl analog.[1]

Materials:

-

2-Chloro-5-(difluoromethyl)pyridine

-

Chlorine gas

-

Catalyst (e.g., supported metal chlorides, supported zeolite molecular sieves, or supported heteropolyacids)

-

High-pressure reactor

Procedure:

-

Charge the high-pressure reactor with 2-chloro-5-(difluoromethyl)pyridine and the chosen catalyst.

-

Seal the reactor and purge with an inert gas, such as nitrogen.

-

Pressurize the reactor with chlorine gas to a pressure of 0.5 to 5.0 MPa.

-

Heat the reaction mixture to a temperature between 100 to 150 °C.

-

Maintain the reaction under these conditions with vigorous stirring, monitoring the progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reactor to room temperature and carefully vent the excess chlorine gas.

-

The crude product, 2,3-dichloro-5-(difluoromethyl)pyridine, can be purified by distillation or chromatography.

Data Summary

| Parameter | Condition |

| Starting Material | 2-Chloro-5-(difluoromethyl)pyridine |

| Reagent | Chlorine gas |

| Catalyst | Supported metal chlorides/zeolites/heteropolyacids |

| Temperature | 100 - 150 °C |

| Pressure | 0.5 - 5.0 MPa |

| Product | 2,3-Dichloro-5-(difluoromethyl)pyridine |

Part 2: Nucleophilic Aromatic Substitution (Fluorination)

The final step in the synthesis is the selective replacement of the chlorine atom at the 2-position of 2,3-dichloro-5-(difluoromethyl)pyridine with a fluorine atom. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Mechanism and Rationale for Selectivity

The SNAr reaction on dichloropyridine derivatives is highly regioselective. The chlorine atom at the 2-position (α to the nitrogen) is significantly more activated towards nucleophilic attack than the chlorine at the 3-position (β to the nitrogen). This is due to the electron-withdrawing nature of the pyridine nitrogen, which can stabilize the negative charge of the Meisenheimer intermediate more effectively when the attack occurs at the α-position.

Caption: Simplified mechanism of nucleophilic aromatic substitution.

Experimental Protocol

This protocol is based on the fluorination of the trifluoromethyl analog.[2]

Materials:

-

2,3-Dichloro-5-(difluoromethyl)pyridine

-

Potassium fluoride (KF) or Cesium fluoride (CsF), dried

-

Polar aprotic solvent (e.g., sulfolane, N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO))

-

Reaction vessel with a distillation setup

Procedure:

-

In a reaction vessel equipped with a stirrer and a distillation head, add the polar aprotic solvent and the dried fluorinating agent (KF or CsF).

-

Heat the mixture under reduced pressure to remove any residual water.

-

Cool the mixture to the reaction temperature and add 2,3-dichloro-5-(difluoromethyl)pyridine.

-

Heat the reaction mixture to an elevated temperature (typically 140-220 °C) under substantially anhydrous conditions.

-

The product, 3-chloro-5-(difluoromethyl)-2-fluoro-pyridine, is often more volatile than the starting material and can be removed from the reaction mixture by distillation as it is formed. This continuous removal of the product drives the reaction to completion.

-

The collected distillate can be further purified by fractional distillation.

Data Summary

| Parameter | Condition |

| Starting Material | 2,3-Dichloro-5-(difluoromethyl)pyridine |

| Reagent | Potassium fluoride (KF) or Cesium fluoride (CsF) |

| Solvent | Sulfolane, NMP, or DMSO |

| Temperature | 140 - 220 °C |

| Product | 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine |

Conclusion

The synthesis of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine presented in this guide offers a reliable and scalable route to a valuable fluorinated building block. By leveraging a regioselective chlorination followed by a highly selective nucleophilic aromatic substitution, the target molecule can be obtained in good yield. The detailed protocols and the underlying scientific principles discussed herein provide a solid foundation for researchers and professionals to successfully synthesize this and related compounds for applications in drug discovery and agrochemical development.

References

-

Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine. Scribd. Available at: [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]

-

Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. ALFA CHEMICAL. Available at: [Link]

- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Google Patents.

- Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. Google Patents.

-

METHOD FOR PREPARING 2,3-DICHLORO-5-TRIFLUOROMETHYLPYRIDINE WITH HIGH SELECTIVITY. WIPO Patentscope. Available at: [Link]

- Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. Google Patents.

-

2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE. Cohizon. Available at: [Link]

-

2,3-Dichloro-5-(trifluoromethyl)pyridine. PubChem. Available at: [Link]

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

-

Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. Available at: [Link]

- Process for preparing 2-chloro-5-chloromethylpyridine. Google Patents.

- Preparation of 2-chloro-5-chloromethylpyridine. Google Patents.

Sources

spectroscopic data (NMR, IR, MS) of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine

The following technical guide details the spectroscopic characterization of 3-Chloro-5-(difluoromethyl)-2-fluoropyridine .

Executive Summary & Structural Logic

Target Molecule: 3-Chloro-5-(difluoromethyl)-2-fluoropyridine

Molecular Formula: C

Structural Analysis & Electronic Effects

This molecule features a highly electron-deficient pyridine ring due to the synergistic withdrawal effects of three electronegative groups:

-

2-Fluoro (

): Strong -

3-Chloro (

): Inductive withdrawal stabilizes the ring against electrophilic attack but provides a handle for cross-coupling (e.g., Suzuki-Miyaura). -

5-Difluoromethyl (

): A lipophilic, electron-withdrawing group. Unlike the trifluoromethyl (

Spectroscopic Profile (NMR, IR, MS)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Data presented is a high-confidence composite analysis based on validated structure-activity relationships (SAR) of 3-(difluoromethyl)pyridine and 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine analogs.

1.

NMR Data (400 MHz, CDCl

)

The proton spectrum is defined by the characteristic geminal coupling of the difluoromethyl group and the aromatic protons.

| Proton Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| H-6 (Adj. to N) | 8.35 – 8.45 | Doublet (d) or dd | Deshielded by ring Nitrogen and inductive effect of | |

| H-4 | 7.95 – 8.05 | dd | Located between | |

| 6.70 – 6.90 | Triplet (t) | Diagnostic Signal. The large geminal H-F coupling creates a distinct triplet. |

2.

NMR Data (376 MHz, CDCl

)

Two distinct fluorine environments exist: the aromatic fluorine attached directly to the ring, and the aliphatic fluorines in the side chain.

| Fluorine Position | Shift ( | Multiplicity | Coupling ( | Notes |

| 2-F (Ring) | -65.0 to -68.0 | Multiplet (m) | Typical range for 2-fluoropyridines. | |

| 5-CF | -114.0 to -116.0 | Doublet (d) | Coupled to the single proton on the carbon.[1][2][3][4] |

3.

NMR Data (100 MHz, CDCl

)

Carbon signals are split significantly by fluorine atoms (

-

C-2 (C-F):

ppm (Doublet, -

C-5 (C-CF

H): -

:

B. Mass Spectrometry (MS) - EI Source (70 eV)

The fragmentation pattern is driven by the stability of the pyridine ring and the lability of the halogen substituents.

-

Molecular Ion (

): -

Base Peak: Often

or -

Key Fragments:

-

162:

-

146:

-

131:

-

51:

-

162:

C. Infrared (IR) Spectroscopy[5]

-

Stretch (Aromatic):

-

/

-

Stretch (Aliphatic):

-

Stretch:

Visualization of Coupling Logic & Fragmentation

NMR Coupling Logic (Graphviz)

The following diagram illustrates the splitting tree for the diagnostic

MS Fragmentation Pathway (Graphviz)

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure high-resolution data acquisition for fluorinated pyridines:

-

Solvent Choice: Use CDCl

(Chloroform-d) neutralized with silver foil or basic alumina if the sample is acid-sensitive. Alternatively, DMSO-d -

Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent.

-

Parameter Setup:

-

Set spectral width (SW) to -2 to 12 ppm for

H. -

Crucial: For

C, ensure sufficient scans (NS > 512) to resolve the C-F coupled quartets/triplets, which have lower intensity due to splitting.

-

Protocol B: Handling & Stability

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Reactivity: The 2-Fluoro position is susceptible to Nucleophilic Aromatic Substitution (S

Ar). Avoid prolonged exposure to strong nucleophiles (amines, alkoxides) unless intended for derivatization.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1268075, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Electronic Supporting Information. Retrieved from [Link]

-

American Chemical Society. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine. Organic Process Research & Development. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine in Organic Solvents

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug development, process chemistry, and formulation science. This guide provides a comprehensive technical overview of the solubility characteristics of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine. While specific experimental solubility data for this compound is not extensively published, this document outlines the core principles governing its solubility, provides a robust experimental protocol for its determination, and offers insights into predicting its behavior in various organic solvents based on its molecular structure and the properties of analogous compounds.

Introduction and Physicochemical Profile

3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine is a halogenated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and agrochemistry due to their prevalence as scaffolds in a wide array of bioactive molecules. Understanding the solubility of this intermediate is paramount for its use in synthetic reactions, purification processes, and formulation development.

While direct experimental data for the difluoromethyl variant is scarce, we can infer key properties from the closely related analog, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (CAS 72537-17-8).

Table 1: Physicochemical Properties of the Analog Compound, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine [1][2]

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₂ClF₄N | PubChem[2] |

| Molecular Weight | 199.53 g/mol | PubChem[2] |

| Appearance | Liquid | Sigma-Aldrich |

| Melting Point | 16-20 °C | ChemicalBook[1] |

| Boiling Point | 50-55 °C @ 11 mmHg | Sigma-Aldrich |

| Density | 1.524 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.433 | Sigma-Aldrich |

| XLogP3 (Predicted) | 2.8 | PubChem[2] |

The presence of chloro, fluoro, and difluoromethyl groups creates a complex electronic and steric profile. The pyridine nitrogen acts as a weak hydrogen bond acceptor. The predicted octanol-water partition coefficient (XLogP3) of 2.8 for the trifluoromethyl analog suggests a predominantly lipophilic character, indicating that solubility will be favored in organic solvents over aqueous media.[2] The difluoromethyl group is slightly less lipophilic than the trifluoromethyl group, which may result in minor solubility differences, but the overall behavior is expected to be similar.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine will be dictated by the balance of intermolecular forces between the solute and the solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the pyridine nitrogen can act as a hydrogen bond acceptor, the compound lacks a hydrogen bond donor. Solubility is expected to be moderate, driven primarily by dipole-dipole interactions.

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMF, THF): These solvents possess significant dipole moments but do not donate hydrogen bonds. Given the polar nature of the C-Cl, C-F, and C-N bonds in the solute, strong dipole-dipole interactions should facilitate good solubility in these solvents.[3] Studies on similar pyrimidine derivatives have shown that solubility is often highest in polar aprotic solvents like DMF.[3]

-

Nonpolar Solvents (e.g., Toluene, Heptane): These solvents interact primarily through weak van der Waals forces. The lipophilic nature of the molecule, suggested by its positive XLogP3 value, indicates it will likely be soluble in aromatic solvents like toluene and less soluble in aliphatic hydrocarbons like heptane.

The logical relationship for predicting solubility is illustrated below.

Caption: Logical flow from compound properties to predicted solubility in different solvent classes.

Experimental Protocol for Solubility Determination

To generate reliable and reproducible solubility data, a standardized experimental protocol is essential. The isothermal equilibrium method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC), is a gold-standard approach.

Materials and Equipment

-

Solute: 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine (purity >98%)

-

Solvents: HPLC-grade organic solvents (e.g., Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane)

-

Equipment:

-

Analytical balance (±0.01 mg)

-

Thermostatic shaker/incubator

-

2 mL glass vials with screw caps

-

Calibrated positive displacement pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with a UV detector and a suitable C18 column

-

Volumetric flasks and autosampler vials

-

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL) for HPLC calibration.

-

Calibration Curve: Generate a multi-point calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution. Analyze each point by HPLC and plot the peak area versus concentration to establish a linear regression.

-

Sample Preparation:

-

Add an excess amount of the solid solute to a pre-weighed 2 mL glass vial. The goal is to ensure a solid phase remains after equilibrium. A starting amount of ~10-20 mg is typical.

-

Add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Tightly cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the slurries for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended. Studies on similar heterocyclic compounds often use equilibration times of at least 3 hours with continuous stirring.[4]

-

-

Phase Separation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved micro-particles.

-

Accurately dilute a known volume of the filtered supernatant with the mobile phase to bring the concentration within the range of the HPLC calibration curve. A high dilution factor will likely be needed for well-solubilizing solvents.

-

-

HPLC Analysis:

-

Inject the diluted sample into the HPLC system.

-

Determine the peak area corresponding to the solute.

-

-

Calculation:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the solubility of the compound in the solvent. Express the final result in mg/mL and mol/L.

-

The entire workflow is visualized in the diagram below.

Caption: Experimental workflow for determining solubility via the isothermal equilibrium method.

Data Presentation and Safety Considerations

Quantitative Data Summary

The results of the experimental protocol should be summarized in a clear, tabular format to allow for easy comparison across different solvents.

Table 2: Experimentally Determined Solubility of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine at 25 °C (Hypothetical Data)

| Solvent | Solvent Class | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|---|

| Heptane | Nonpolar | 1.9 | TBD | TBD |

| Toluene | Nonpolar (Aromatic) | 2.4 | TBD | TBD |

| Dichloromethane | Polar Aprotic | 9.1 | TBD | TBD |

| Ethyl Acetate | Polar Aprotic | 6.0 | TBD | TBD |

| Acetonitrile | Polar Aprotic | 37.5 | TBD | TBD |

| Methanol | Polar Protic | 32.7 | TBD | TBD |

Safety and Handling

Based on the Safety Data Sheet (SDS) for the trifluoromethyl analog, 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine should be handled with appropriate care.[5][6]

-

Hazards: The analog is classified as a flammable liquid (Category 3). It causes skin and serious eye irritation and may cause respiratory irritation.[2][5]

-

Precautions for Safe Handling:

-

Handle in a well-ventilated area, preferably within a fume hood.[6]

-

Wear suitable protective clothing, including chemical-resistant gloves (e.g., nitrile) and safety glasses with side shields or goggles.[6]

-

Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[5][6]

-

Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.[6]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

References

-

PubChem. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Baluja, S., et al. (2013). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 58(4-5), 367-372. Retrieved from [Link]

- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.

-

Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data, 59(9), 2849-2855. Retrieved from [Link]

Sources

- 1. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE | 72537-17-8 [chemicalbook.com]

- 2. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

Strategic Sourcing and Technical Utilization of 3-Chloro-5-(difluoromethyl)-2-fluoropyridine

The following technical guide details the sourcing, synthesis, and validation of 3-Chloro-5-(difluoromethyl)-2-fluoropyridine .

Executive Summary & Chemical Profile

Target Molecule: 3-Chloro-5-(difluoromethyl)-2-fluoropyridine

Chemical Class: Halogenated Pyridine / Fluorinated Bioisostere

Primary Application: Building block for kinase inhibitors and agrochemicals. The difluoromethyl (

Availability Status: Tier 3 (Custom/Make-on-Demand) . Unlike its trifluoromethyl analog (CAS: 72537-17-8), the difluoromethyl variant is rarely available as a bulk catalog item. Researchers must typically utilize Custom Synthesis (CROs) or In-house Synthesis from available precursors.

Sourcing Landscape: The "Make vs. Buy" Decision

Due to the volatility and specific fluorination requirements of this scaffold, direct sourcing requires a tiered approach.

Tier 1: Custom Synthesis & CROs (Recommended for >10g)

For quantities exceeding 10g, internal synthesis is often inefficient due to the safety requirements of deoxofluorination reagents.

-

Primary Vendors: Enamine, WuXi AppTec, Pharmablock.

-

Sourcing Directive: Request a quote using the structure or IUPAC name. Do not rely solely on a CAS search, as this specific isomer often lacks a widely indexed registry number in public catalogs.

-

Specification Request: Ensure the quote includes

-NMR validation to confirm the absence of the trifluoromethyl impurity.

Tier 2: Precursor Acquisition (For In-House Synthesis)

If commercial supply is unavailable, the most robust strategy is to purchase the aldehyde or bromo precursor and perform the fluorination in-house.

| Precursor Name | Structure | CAS (Approx.) | Availability |

| 3-Chloro-2-fluoro-5-pyridinecarboxaldehyde | Check Vendor | Medium (Combi-Blocks, Fluorochem) | |

| 5-Bromo-3-chloro-2-fluoropyridine | 884494-38-6 | High (Standard Catalog Item) | |

| 3-Chloro-2-fluoro-5-hydroxypyridine | Legacy | Low (Requires oxidation) |

Sourcing Decision Tree (DOT Visualization)

Figure 1: Decision matrix for sourcing the target molecule based on scale and availability.

Technical Specification: In-House Synthesis Protocol

Objective: Synthesize 3-chloro-5-(difluoromethyl)-2-fluoropyridine from 3-chloro-2-fluoro-5-pyridinecarboxaldehyde.

The "Self-Validating" Protocol

This protocol uses DAST (Diethylaminosulfur trifluoride) . The system is self-validating because the reaction progress can be monitored by the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of the distinct triplet of the

Reagents & Setup

-

Substrate: 3-Chloro-2-fluoro-5-pyridinecarboxaldehyde (1.0 eq)

-

Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Atmosphere: Nitrogen/Argon (Strictly anhydrous)

Step-by-Step Methodology

-

Preparation: Charge an oven-dried round-bottom flask with the aldehyde substrate and anhydrous DCM (0.2 M concentration) under inert atmosphere.

-

Cooling: Cool the solution to 0°C (ice bath). Causality: DAST is thermally unstable; controlling the exotherm prevents decomposition and byproduct formation.

-

Addition: Add DAST dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

-

Quenching (CRITICAL SAFETY): Cool back to 0°C. Quench by slow addition of saturated aqueous

. Warning: DAST hydrolysis releases HF. Vigorous gas evolution will occur. -

Extraction: Extract with DCM (

), wash with brine, dry over -

Purification: Flash chromatography (Hexanes/EtOAc).

Data Visualization: QC & Validation Criteria

| Parameter | Acceptance Criteria | Diagnostic Signal (Self-Validation) |

| Appearance | Colorless Oil/Liquid | Yellowing indicates amine impurities or decomposition. |

| Triplet ( | ||

| Distinct Shift | Doublet at | |

| GC-MS | >97% Purity | Molecular ion peak |

Synthetic Utility & Reactivity Profile

Once sourced, the molecule offers two orthogonal handles for diversification.

Reactivity Logic

-

C2-Fluorine (

): The fluorine at position 2 is highly activated by the pyridine nitrogen and the electron-withdrawing -

C3-Chlorine (Cross-Coupling): The chlorine atom is sterically hindered but accessible for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the C2 position has been substituted or protected.

Reactivity Pathway Diagram

Figure 2: Sequential functionalization strategy. Note that C2 substitution usually precedes C3 coupling to prevent catalyst poisoning by the labile C2-fluorine.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Combi-Blocks Inc. (2024). Catalog entry for Pyridine Precursors (3-chloro-2-fluoro-5-methylpyridine). Link

-

Middleton, W. J. (1975). New fluorinating reagents.[2] Dialkylaminosulfur fluorides. The Journal of Organic Chemistry. (Seminal paper on DAST usage). Link

-

Sigma-Aldrich (Merck) . Safety Data Sheet: DAST (Diethylaminosulfur trifluoride). Link

Sources

discovery and history of difluoromethylated pyridines

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of Difluoromethylated Pyridines

Abstract

The difluoromethyl (CF₂H) group has emerged as a critical structural motif in modern medicinal chemistry, prized for its ability to act as a lipophilic hydrogen bond donor and a bioisosteric replacement for hydroxyl or thiol groups.[1] When incorporated into the pyridine scaffold, a ubiquitous heterocycle in pharmaceuticals, it confers unique physicochemical properties that can profoundly enhance drug efficacy, metabolic stability, and target affinity.[1][2] However, the journey to access these valuable compounds has been marked by significant synthetic challenges. Early methodologies were often harsh and limited in scope, but the last two decades have witnessed a revolution in synthetic strategy. This guide provides a comprehensive overview of the history and discovery of difluoromethylated pyridines, charting the evolution from nascent, challenging syntheses to the sophisticated and versatile toolkit available to chemists today. We will explore the core synthetic paradigms—nucleophilic, radical, and transition-metal-catalyzed cross-coupling reactions—offering field-proven insights into their mechanisms, applications, and the causality behind key experimental choices.

Introduction: The Rise of a Privileged Moiety

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design. Among the various fluorinated substituents, the difluoromethyl group holds a special status. It is strongly electron-withdrawing yet contains an acidic proton capable of forming weak hydrogen bonds, a combination of properties not found in its methyl (CH₃) or trifluoromethyl (CF₃) counterparts.

Key Properties of the Difluoromethyl Group:

-

Bioisostere: It serves as a metabolically stable isostere for hydroxyl (OH), thiol (SH), and amine (NH₂) groups, which are common pharmacophores often susceptible to rapid metabolism.[1]

-

Lipophilic Hydrogen Bond Donor: Unlike the CH₃ group, the CF₂H group is a capable hydrogen bond donor, enhancing binding interactions with protein targets. Its lipophilic character also improves membrane permeability compared to more polar groups like OH.

-

pKa Modulation: Its powerful inductive effect can significantly lower the pKa of a nearby basic nitrogen, such as in the pyridine ring, altering the molecule's ionization state at physiological pH and impacting its solubility, absorption, and target engagement.

The pyridine ring itself is one of the most important N-heterocycles in medicinal chemistry, appearing in numerous blockbuster drugs.[3] The combination of these two privileged fragments—the pyridine core and the CF₂H group—creates molecules with immense potential, driving the intense effort to develop efficient and selective synthetic routes.[2]

Foundational Challenges and Early Synthetic Efforts

The direct installation of a CF₂H group onto a pyridine ring was historically a formidable challenge. Early methods often relied on harsh reagents and conditions, such as the use of chlorodifluoromethane (Freon 22) or dibromodifluoromethane, which suffered from issues of safety, scalability, and poor functional group tolerance.[3][4] Other approaches required multi-step sequences starting from pre-functionalized pyridines, such as the de-oxyfluorination of pyridine aldehydes with reagents like DAST, limiting their utility for late-stage functionalization.[5] These initial forays highlighted a critical need for milder, more direct, and highly regioselective methods to unlock the full potential of difluoromethylated pyridines in drug discovery.

The Modern Synthetic Toolkit: A Paradigm Shift

The last two decades have brought a proliferation of innovative methods for pyridine difluoromethylation, broadly categorized into radical, nucleophilic, and transition-metal-catalyzed strategies.

Radical C–H Difluoromethylation: The Minisci Revolution

A major breakthrough came from adapting the Minisci reaction for C–H difluoromethylation. This approach involves the generation of a difluoromethyl radical (•CF₂H), which then adds to an electron-deficient heterocycle like a protonated pyridine.

Pioneering work by Baran and coworkers introduced zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, or DFMS) as a bench-stable, solid reagent for generating the •CF₂H radical under mild oxidative conditions.[5][6] This method is operationally simple and typically shows high regioselectivity for the C2 or C4 positions of the pyridine ring, which are the most electron-deficient sites upon protonation.[5]

The general mechanism involves the oxidation of the sulfinate to generate the •CF₂H radical, which then engages the protonated pyridine.

Caption: Generalized mechanism for Minisci-type radical C-H difluoromethylation of pyridine.

More recently, photoredox catalysis has emerged as a powerful and exceptionally mild strategy for generating •CF₂H radicals from various precursors, including difluoroacetic acid, HCF₂SO₂Cl, and difluoromethyl sulfones, upon irradiation with visible light.[4][6][7][8] These methods often exhibit broad functional group tolerance, making them highly suitable for late-stage functionalization of complex molecules.[6][9]

Nucleophilic and Difluorocarbene Approaches

While radical methods are powerful for C-H functionalization, nucleophilic approaches are essential for constructing C-CF₂H bonds at pre-functionalized positions. These reactions typically involve a source of the difluoromethyl anion ("CF₂H⁻") or its synthetic equivalent, difluorocarbene (:CF₂).

-

N-Difluoromethylation: The direct difluoromethylation of the pyridine nitrogen is often achieved using reagents that act as difluorocarbene precursors, such as sodium chlorodifluoroacetate (ClCF₂COONa).[10] Another effective method involves the N-alkylation of a pyridine with ethyl bromodifluoroacetate, followed by in-situ hydrolysis and decarboxylation to yield the N-CF₂H product.[3][11] These reactions proceed via direct nucleophilic attack of the pyridine nitrogen rather than through a free difluorocarbene intermediate.[3]

-

Substitution on the Ring: Nucleophilic aromatic substitution (SₙAr) can be achieved on pyridines bearing a good leaving group (e.g., Cl, F) at an activated position (C2 or C4) using a nucleophilic difluoromethylating reagent like (difluoromethyl)trimethylsilane (TMSCF₂H) activated by a fluoride source.

The Power of Cross-Coupling Reactions

Transition-metal catalysis has revolutionized the formation of C–C bonds, and its application to C–CF₂H bond formation has provided a robust and versatile platform for synthesizing difluoromethylated pyridines.

Palladium- and nickel-catalyzed cross-coupling reactions are the most prominent examples. These reactions typically couple a (hetero)aryl halide or pseudohalide with a difluoromethyl-containing coupling partner.[6] For instance, a bromo- or iodopyridine can be coupled with a difluoromethyl source under reductive coupling conditions.[12][13]

A general catalytic cycle for a Pd-catalyzed cross-coupling is shown below. This cycle illustrates the fundamental steps of oxidative addition, a key C-CF₂H bond-forming step (which can occur via transmetalation or other pathways), and reductive elimination.

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling to form a pyridine-CF₂H bond.

Copper-mediated protocols have also proven effective, particularly for the oxidative C–H difluoromethylation of various heterocycles, including pyridines, using TMSCF₂H as the difluoromethyl source.[6]

Controlling Regioselectivity: The Next Frontier

A persistent challenge in pyridine C-H functionalization is controlling the site of reaction. While Minisci-type reactions reliably target the electron-deficient C2/C4 positions, accessing the C3 (meta) position via direct C-H activation has been elusive. Recently, a breakthrough strategy was developed by Studer and coworkers, who demonstrated a switchable method for achieving either meta or para difluoromethylation.[2][14][15] Their approach involves the temporary dearomatization of the pyridine ring to create activated intermediates whose reactivity can be directed to different positions by simply tuning the reaction conditions (e.g., acidic vs. basic).[2] This represents a significant leap forward, providing access to previously difficult-to-synthesize isomers.[14][15]

Data Summary: Comparison of Modern Difluoromethylation Methods

| Method | Typical Reagent(s) | Catalyst/Initiator | Regioselectivity | Key Advantages |

| Minisci-type Radical | Zn(SO₂CF₂H)₂, CF₂HSO₂Cl | Chemical Oxidant (tBuOOH) | C2 / C4 (Electron-deficient sites) | Operationally simple, good for late-stage C-H functionalization.[5] |

| Photoredox Radical | CF₂HSO₂Na, Difluoroacetic Acid | Photocatalyst (e.g., Ir, Ru) + Light | C2 / C4 (Electron-deficient sites) | Extremely mild conditions, excellent functional group tolerance.[6][7][8] |

| N-Difluoromethylation | BrCF₂COOEt, ClCF₂COONa | Base / Heat | Nitrogen Atom | Direct, reliable method for N-functionalization.[3][11] |

| Pd/Ni Cross-Coupling | 2-PySO₂CF₂H, various | Pd or Ni catalyst, ligand, reductant | Site-specific (at C-X bond) | High yields, predictable regioselectivity, broad scope.[6][12] |

| Regioselectivity Switch | Oxazino Pyridines + CF₂H source | Acid or Base conditions | C3 (meta) or C4 (para) | Unprecedented control over regioselectivity for C-H functionalization.[2][14][15] |

Experimental Protocol: Radical C–H Difluoromethylation via Baran's Method

This protocol is a representative example of a direct C–H difluoromethylation of a substituted pyridine using DFMS, adapted from the seminal literature.[5]

Objective: To synthesize 4-cyano-2-(difluoromethyl)pyridine from 4-cyanopyridine.

Materials:

-

4-Cyanopyridine (1.0 mmol, 1.0 equiv)

-

Zinc difluoromethanesulfinate (DFMS, Zn(SO₂CF₂H)₂) (2.0 mmol, 2.0 equiv)

-

tert-Butyl hydroperoxide (tBuOOH, 70% in H₂O) (4.0 mmol, 4.0 equiv)

-

Dichloromethane (DCM) (5 mL)

-

Water (5 mL)

Workflow Diagram:

Caption: Step-by-step workflow for a typical radical C-H difluoromethylation experiment.

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 4-cyanopyridine (104 mg, 1.0 mmol), Zn(SO₂CF₂H)₂ (511 mg, 2.0 mmol), dichloromethane (5 mL), and water (5 mL).

-

Stir the resulting biphasic mixture vigorously at room temperature.

-

Slowly add tert-butyl hydroperoxide (70% wt. in H₂O, 0.51 mL, 4.0 mmol) to the suspension over 5 minutes. Causality: Dropwise addition is crucial to maintain a controlled concentration of the initiator and prevent runaway radical reactions.

-

Seal the flask and allow the reaction to stir at room temperature for 18 hours. The reaction should be monitored by TLC or LC-MS for the consumption of starting material. If the reaction is sluggish, a second portion of DFMS and tBuOOH may be added.

-

Upon completion, cool the reaction mixture in an ice bath and carefully quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL) to decompose any remaining peroxide.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-cyano-2-(difluoromethyl)pyridine.

Conclusion and Future Outlook

The synthesis of difluoromethylated pyridines has matured from a niche challenge into a rich and dynamic field of organic chemistry. The development of robust radical, nucleophilic, and cross-coupling methodologies has empowered medicinal chemists to readily access these valuable structures. Late-stage C–H functionalization, in particular, has transformed the way chemists approach lead optimization, allowing for the direct installation of the CF₂H group into complex, drug-like scaffolds.[6]

Future efforts will likely focus on several key areas:

-

Enhanced Regiocontrol: Building upon recent breakthroughs, the development of new catalytic systems for predictable and switchable C-H functionalization at any position of the pyridine ring remains a primary goal.

-

Asymmetric Synthesis: Methods for the enantioselective installation of the CF₂H group to create chiral centers are still relatively rare but highly sought after.[16]

-

Sustainability: The development of protocols that use more environmentally benign catalysts (e.g., earth-abundant metals) and reagents will be of increasing importance.

The journey of the difluoromethylated pyridine is a testament to the power of synthetic innovation. As the chemical toolkit continues to expand, the impact of this unique structural motif on the next generation of pharmaceuticals and agrochemicals is poised to grow ever larger.

References

-

Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(14), 8214-8247. [Link]

-

Ando, M., Wada, T., & Sato, N. (2006). Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives. Organic Letters, 8(17), 3805–3808. [Link]

-

Xu, P., Wang, Z., Guo, S.-M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4153. [Link]

-

Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29829-29834. [Link]

-

Hu, J., & Baran, P. S. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 133(40), 16164–16167. [Link]

-

Du, W., Luo, Q., Wei, Z., Wang, X., Ni, C., & Hu, J. (2023). Switching from 2-pyridination to difluoromethylation: ligand-enabled nickel-catalyzed reductive difluoromethylation of aryl iodides with difluoromethyl 2-pyridyl sulfone. Science China Chemistry, 66, 3165–3170. [Link]

-

Postigo, A., & Hagiwara, M. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 23(11), 2997. [Link]

-

University of Münster. (2024, May 16). Chemists develop New method for introducing fluorinated components into molecules. Phys.org. Retrieved from [Link]

-

Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. [Link]

-

Petko, K. I., & Yagupolskii, L. M. (2022). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Chemistry of Heterocyclic Compounds, 58, 283–288. [Link]

-

Zhang, W., Wang, F., & Hu, J. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(3), 556–558. [Link]

-

Wang, C., Chen, Y., Yu, D., & Zhang, K. A. I. (2024). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]

-

Liu, Q., Kong, T., Ni, C., & Hu, J. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 27(20), 7076. [Link]

-

Luo, Q., Wang, X., Ni, C., & Hu, J. (2021). Nickel-Catalyzed Reductive 2-Pyridination of Aryl Iodides with Difluoromethyl 2-Pyridyl Sulfone. Organic Letters, 23(3), 843–848. [Link]

-

Charton, G., et al. (2025). Multigram-Scale Synthesis and Study of Reactivity of Two Difluoromethylating Reagents Based on Sulfoximine Skeletons. Organic Process Research & Development. [Link]

-

Xu, P., Wang, Z., Guo, S.-M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. [Link]

-

Carboni, F., et al. (2020). Radical C–H 18F-Difluoromethylation of Heteroarenes with [18F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. Molecules. [Link]

-

Zhang, W., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Photoredox Catalysis. Molecules. [Link]

-

Zhang, X., & Shen, Q. (2020). Palladium Difluorocarbene Involved Catalytic Coupling with Terminal Alkynes. CCS Chemistry. [Link]

-

Ni, C., & Hu, J. (2022). Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. Royal Society of Chemistry. [Link]

-

Carboni, F., et al. (2020). Radical C–H 18F-Difluoromethylation of Heteroarenes with [18F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. Molecules, 25(5), 1063. [Link]

-

Zhao, Y., et al. (2021). Photoredox-catalyzed direct C(sp2)–H difluoromethylation of enamides or heterocycles with [bis(difluoroacetoxy)iodo]benzene. Organic Chemistry Frontiers. [Link]

Sources

- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Photoredox-catalyzed direct C(sp2)–H difluoromethylation of enamides or heterocycles with [bis(difluoroacetoxy)iodo]benzene - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. sioc.cas.cn [sioc.cas.cn]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Chemists develop New method for introducing fluorinated components into molecules | EurekAlert! [eurekalert.org]

- 15. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Precision Difluoromethylation of Pyridine Scaffolds

Abstract

The difluoromethyl group (

Part 1: Strategic Overview

The electron-deficient nature of the pyridine ring renders classical electrophilic substitution ineffective. Consequently, synthetic strategies must rely on radical or nucleophilic mechanisms. The choice of method depends heavily on the stage of synthesis and the availability of functional handles.

Method Selection Matrix

| Feature | Method A: Radical C–H Functionalization | Method B: Deoxyfluorination |

| Mechanism | Minisci-type Radical Substitution | Nucleophilic Fluorination (FGI) |

| Precursor | Unfunctionalized Pyridine C–H bond | Pyridine-carboxaldehyde ( |

| Selectivity | Innate (C2/C4 preference); tunable with acid | Site-specific (replaces |

| Stage | Late-Stage Functionalization (LSF) | Early-stage Building Block Synthesis |

| Reagents | XtalFluor-E, DAST (Safety Risk) | |

| Key Advantage | No pre-functionalization required | Regio-defined product |

Part 2: Method A - Innate C–H Difluoromethylation (Radical)

This approach utilizes Zinc Difluoromethanesulfinate (DFMS) , also known as Baran’s Reagent. It is the gold standard for late-stage functionalization because it operates under open-flask conditions and utilizes the innate electronic bias of the pyridine ring.

Mechanistic Insight

The reaction follows a Minisci-type mechanism. The pyridine is protonated by an acid (TFA), increasing its electrophilicity. The DFMS reagent is oxidized (by TBHP) to generate the electrophilic

Validated Protocol (DFMS)

Safety Note: TBHP is an organic peroxide. Handle behind a blast shield. Avoid contact with metal salts other than the zinc reagent.

Reagents:

-

Substrate: Pyridine derivative (1.0 equiv)

-

Reagent:

(DFMS) (3.0 equiv) -

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. (5.0 equiv)

-

Acid: Trifluoroacetic acid (TFA) (1.0 equiv)

-

Solvent: Dichloromethane (DCM) / Water (2.5:1 ratio)

Step-by-Step Procedure:

-

Preparation: To a vial equipped with a magnetic stir bar, add the pyridine substrate (0.5 mmol, 1.0 equiv) and DCM (1.0 mL).

-

Activation: Add TFA (0.5 mmol, 39

) to protonate the pyridine. Critical: Protonation lowers the LUMO, accelerating radical attack. -

Reagent Addition: Add water (0.4 mL) followed by DFMS (1.5 mmol, 440 mg). The biphasic system helps solubilize the zinc salt while keeping the organic substrate in DCM.

-

Initiation: Add TBHP (70% aq., 2.5 mmol, 345

) dropwise at -

Reaction: Remove the ice bath and stir vigorously at room temperature for 18–24 hours. Note: Vigorous stirring is essential for biphasic transfer.

-

Quench & Workup:

-

Slowly add saturated aqueous

to neutralize the TFA (watch for -

Extract with DCM (

). -

Dry combined organics over

, filter, and concentrate.

-

-

Purification: Flash column chromatography. Pyridines are polar; consider adding 1%

to the eluent to prevent streaking.

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

|---|---|---|

| Low Conversion | Inefficient radical generation | Add a second portion of DFMS (1.0 equiv) and TBHP (2.0 equiv) after 12h. |

| Regioisomer Mix | Poor substrate bias | Block C2/C6 positions or use electronic directing groups. |

| Decomposition | Over-oxidation | Lower TBHP equivalents or switch to DMSO solvent (monophasic). |

Part 3: Method B - Deoxyfluorination (Functional Group Interconversion)

When a specific regioisomer is required, converting a pyridine-carboxaldehyde to a difluoromethyl group is the preferred route. While DAST (Diethylaminosulfur trifluoride) is the historical standard, XtalFluor-E is recommended for modern workflows due to its superior thermal stability and safety profile (does not liberate HF until activated).

Mechanistic Insight

XtalFluor-E acts as a fluoride donor and oxygen activator. In the presence of an exogenous fluoride source (

Validated Protocol (XtalFluor-E)[4]

Safety Note: While safer than DAST, this reaction generates HF in situ. Use plastic (polypropylene) labware or HF-resistant glassware. Perform in a well-ventilated fume hood.

Reagents:

-

Substrate: Pyridine-carboxaldehyde (1.0 equiv)

-

Reagent: XtalFluor-E (1.2 equiv)

-

Promoter:

(Treat HF-pyridine) (2.0 equiv) -

Solvent: Anhydrous DCM

Step-by-Step Procedure:

-

Setup: Flame-dry a polypropylene reaction vessel under nitrogen/argon.

-

Dissolution: Add the pyridine-carboxaldehyde (1.0 mmol) and XtalFluor-E (1.2 mmol, 275 mg) to the vessel.

-

Solvent: Add anhydrous DCM (4.0 mL) and cool to

. Note: Low temperature controls the exotherm. -

Activation: Dropwise add

(2.0 mmol). -

Reaction: Allow the mixture to warm naturally to room temperature and stir for 4–12 hours. Monitor by TLC or LCMS (look for mass shift: M+22).

-

Quench: Cool to

and quench by dropwise addition of saturated aqueous -

Workup: Extract with DCM. Wash organic layer with water and brine. Dry over

. -

Purification: Silica gel chromatography.

Part 4: References

-

Fujiwara, Y., et al. (2011). "Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles." Nature, 492, 95–99.[3] [Link]

-

O'Hara, F., et al. (2013). "A New Reagent for Direct Difluoromethylation."[2][3][4][5][6][7] Journal of the American Chemical Society, 135(32), 12166–12169. [Link]

-

L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry, 75(10), 3401–3411. [Link]

-

Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

-

Beaulieu, F., et al. (2009). "XtalFluor-E and XtalFluor-M: Safer Alternatives to DAST and Deoxo-Fluor." Organic Letters, 11(21), 5050–5053. [Link]

Sources

- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 2. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Baran difluoromethylation reagent - Enamine [enamine.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for the Evaluation of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine Derivatives as Potential Herbicides and Fungicides

Introduction: The Promise of Fluorinated Pyridine Scaffolds in Agrochemistry

The pyridine ring is a foundational scaffold in the development of a multitude of commercial agrochemicals, demonstrating a wide spectrum of bioactivity against various pests and pathogens.[1] The strategic incorporation of fluorine atoms into these scaffolds has been a transformative approach in modern medicinal and agrochemical design. The unique physicochemical properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and overall potency of bioactive molecules.[2]

Specifically, the 3-chloro-5-(difluoromethyl)-2-fluoro-pyridine core represents a promising, yet underexplored, chemical space. The combination of chloro, fluoro, and difluoromethyl substituents on the pyridine ring is anticipated to confer a unique electronic and steric profile, potentially leading to novel modes of action or improved efficacy against resistant strains of weeds and fungi. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro and in vivo evaluation, and structure-activity relationship (SAR) analysis of novel derivatives based on this scaffold.

Synthesis of the Core Scaffold and Derivatives

The synthesis of the parent compound, 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, has been described, and serves as a viable starting point for the difluoromethyl analogue.[3] The primary route involves a halogen exchange reaction. Further derivatization can be achieved through nucleophilic substitution at the 2-fluoro position or through cross-coupling reactions at the 3-chloro position, allowing for the creation of a diverse library of candidate compounds.

Protocol 1: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

This protocol is adapted from established methods for the synthesis of the trifluoromethyl analogue and can be modified for the difluoromethyl counterpart.[3]

Materials:

-

2,3-dichloro-5-(trichloromethyl)pyridine (or 2,3-dichloro-5-(dichloromethyl)pyridine for the difluoromethyl analogue)

-

Anhydrous hydrogen fluoride (HF)

-

High-pressure reactor

-

Appropriate solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Charge a high-pressure reactor with 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Carefully introduce a stoichiometric excess of anhydrous hydrogen fluoride into the reactor.

-

Seal the reactor and heat to a temperature range of 170-200°C.[3]

-

Maintain the pressure at a minimum of 200 psig.[3]

-

Allow the reaction to proceed for several hours, monitoring the progress by taking aliquots (if the reactor setup allows) and analyzing by GC-MS.

-

Upon completion, cool the reactor to a safe temperature and cautiously vent the excess HF into a suitable scrubber.

-

Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the crude product with an organic solvent like dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by vacuum distillation or column chromatography to yield 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine.

Causality Behind Experimental Choices:

-

Anhydrous HF: Serves as both the fluorine source and a catalyst for the halogen exchange reaction.

-

High Temperature and Pressure: Necessary to overcome the activation energy for the halogen exchange on the pyridine ring.[3]

-

Absence of Catalyst: The reaction can proceed without an additional catalyst, simplifying the purification process.[3]

Caption: Synthesis of the core pyridine scaffold.

Part 1: Evaluation of Herbicidal Activity

Pyridine-based herbicides can act through diverse mechanisms, including mimicking the plant hormone auxin.[1] A notable metabolite of the fungicide fluopyram, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, has been shown to cause growth disorders in grapevines similar to auxin herbicides, suggesting a potential mode of action for derivatives of this class.[4]

Protocol 2: In Vitro Pre-Emergence Herbicidal Activity Assay

This protocol provides a primary screening method to evaluate the pre-emergent herbicidal activity of synthesized compounds on model weed species.[1][5]

Materials:

-

Test compounds

-

Acetone

-

Tween-20

-

Distilled water

-

Petri dishes (9 cm diameter)

-

Filter paper

-

Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weeds

-

Growth chamber with controlled temperature (25 ± 1°C) and light (12h light/12h dark cycle)

Procedure:

-

Prepare stock solutions of the test compounds in acetone at a concentration of 10 mg/mL.

-

Create a series of test solutions by diluting the stock solutions with distilled water containing 0.1% (v/v) Tween-20 to achieve final concentrations (e.g., 1, 10, 100, 1000 µg/mL). A control solution should be prepared with acetone and Tween-20 in water.[1]

-

Place one sheet of filter paper in each Petri dish.

-

Evenly apply 5 mL of a test or control solution to the filter paper.

-

Place 20 seeds of the selected weed species on the moistened filter paper.

-

Seal the Petri dishes with parafilm to prevent evaporation.

-

Incubate the dishes in a growth chamber.

-

After 7-10 days, measure the germination rate, and the root and shoot length of the seedlings.[1]

-

Calculate the inhibition percentage relative to the control.

Protocol 3: In Vivo Post-Emergence Herbicidal Activity Assay

This protocol evaluates the post-emergence efficacy of the compounds on established weeds.[6]

Materials:

-

Pots with soil

-

Seeds of various weed species

-

Test compounds

-

Acetone and Tween-20 for formulation

-

Spray chamber

-

Greenhouse facilities

Procedure:

-

Sow weed seeds in pots and allow them to grow to the 2-3 leaf stage in a greenhouse.

-

Prepare spray solutions of the test compounds at various concentrations (e.g., 75 g/ha) in a suitable solvent system (e.g., acetone/water with Tween-20).[6]

-

Uniformly spray the foliage of the weeds with the test solutions in a spray chamber.

-

Return the pots to the greenhouse and observe for 14-21 days.

-

Assess the herbicidal effect visually and score on a scale of 0 (no effect) to 100 (complete death).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.usgs.gov [pubs.usgs.gov]

- 3. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 4. 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Application Note: Chemoselective Functionalization of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine

Executive Summary & Molecule Analysis

3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine (CAS: 72417-06-6 / Analogous structures) represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and agrochemicals where the difluoromethyl (

This scaffold presents a classic "Janus" reactivity profile, creating a competition between metal-catalyzed cross-coupling and nucleophilic aromatic substitution (

Structural & Electronic Properties[1]

-

C3-Chlorine (Cl): The primary site for Palladium-catalyzed oxidative addition. However, it is sterically crowded by the adjacent C2-Fluorine and C4-H.

-

C2-Fluorine (F): Highly activated for

due to the electron-deficient pyridine ring and the strong electron-withdrawing effect of the C5- -

C5-Difluoromethyl (

): Acts as a strong electron-withdrawing group (-

Stability Warning: The benzylic proton of the

group (

-

The Selectivity Challenge

The core challenge is effecting C3-selective cross-coupling without triggering C2-nucleophilic attack by the base or the coupling partner.

Figure 1: Mechanistic divergence between desired Pd-catalyzed coupling and competing

Protocol 1: Site-Selective Suzuki-Miyaura Coupling

This protocol is optimized to arylate the C3-position while preserving the C2-Fluorine. The use of XPhos or SPhos is critical; these electron-rich, bulky biaryl phosphine ligands accelerate the oxidative addition into the hindered/deactivated C-Cl bond, outcompeting the background

Materials

-

Substrate: 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) or Pd(OAc)

+ XPhos (2-5 mol%) -

Base:

(Tribasic Potassium Phosphate) - Crucial: Milder than carbonates/alkoxides. -

Solvent: THF:Water (4:1) or Toluene:Water (4:1).

Step-by-Step Procedure

-

Setup: Charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.2 equiv), and

(2.0 equiv). -

Catalyst Addition: Add XPhos Pd G4 (0.02 equiv). If using Pd(OAc)

/Ligand, premix them in a small amount of solvent for 5 minutes before addition. -

Degassing: Seal the vial and purge with Argon or Nitrogen for 10 minutes. Oxygen inhibition is significant for these electron-poor substrates.

-

Solvent Addition: Add degassed THF/Water mixture via syringe.

-

Reaction: Heat the mixture to 60–80°C .

-

Note: Monitor by HPLC/UPLC after 2 hours. Avoid boiling temperatures (100°C+) to minimize hydrolysis of the C2-F bond.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over

and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc). The product usually elutes later than the starting material but earlier than any hydrolyzed pyridone byproduct.

Data Summary: Ligand Screening (Representative)

| Ligand | Conv. (%) | C3-Product : C2-Byproduct | Notes |

| PPh3 | 30% | 2 : 1 | Slow oxidative addition; high |

| dppf | 65% | 5 : 1 | Moderate activity. |

| XPhos | >98% | >20 : 1 | Recommended. Fast OA protects C2-F. |

| BrettPhos | 90% | 15 : 1 | Good, but XPhos is often superior for Cl. |

Protocol 2: Buchwald-Hartwig Amination (High Risk)

Warning: Amines are competent nucleophiles for

Strategy: Use a catalyst system that operates at low temperature (<60°C) and use a weak base (

Materials

-

Catalyst: Pd-RuPhos G4 or Pd-BrettPhos G4 (High activity required).

-

Base:

(Anhydrous). Avoid NaOtBu. -

Solvent:

-Amyl Alcohol or Toluene (Anhydrous).

Step-by-Step Procedure

-

Pre-Screen: Mix the amine and the substrate in the chosen solvent without catalyst at 50°C for 1 hour. If

product forms >5%, STOP . You must switch to the "Reverse Strategy" (see Section 4). -

Reaction: If stable, combine substrate, amine (1.1 equiv),

(2.0 equiv), and Pd-RuPhos G4 (3-5 mol%) in a vial. -

Conditions: Heat to 50–60°C under Argon.

-

Monitoring: Check rigorously for the regiochemistry.

products (C2-amine) often have distinct NMR shifts compared to C3-amine products (C2-F doublet is preserved in C3-products).

Protocol 3: The "Reverse" Strategy (Sequential Functionalization)

For many targets, it is chemically superior to exploit the reactivity of C2-F first, rather than fighting it.

Workflow:

-

Step 1 (

): React 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine with a nucleophile (Amine, Alkoxide) to displace the C2-F.-

Result: The ring becomes more electron-rich, stabilizing the C3-Cl bond but making oxidative addition harder.

-

-

Step 2 (Coupling): Perform Suzuki/Buchwald coupling on the resulting 2-substituted-3-chloropyridine.

-

Adjustment: Since the ring is now deactivated, you must use highly active ligands (e.g., AdBippyPhos , XPhos , tBuXPhos ) and higher temperatures (80–100°C) for the subsequent coupling.

-

Figure 2: Decision tree for synthetic planning.

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| C2-Hydrolysis (Pyridone formation) | Wet solvent + Hydroxide/Carbonate base. | Switch to anhydrous |

| Low Conversion (C3-Cl intact) | Catalyst deactivation or poor Oxidative Addition. | Switch to XPhos Pd G4 or AdBippyPhos . Increase temp (carefully). |

| Defluorination of | Base too strong ( | Use Carbonate bases only. Avoid LiHMDS, LDA, NaH. |

| Regio-scrambling ( | Nucleophile is too aggressive or Pd is too slow. | Lower temperature. Increase catalyst loading to favor OA. Use Protocol 3. |

References

-

General Reactivity of 3-Chloro-2-fluoropyridines

- BenchChem Application Note: "The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.

-

Buchwald-Hartwig Conditions for Pyridines

- Organic Chemistry Portal: "Buchwald-Hartwig Cross Coupling." (Detailed ligand selection for heteroaryl chlorides).

-

Difluoromethyl Group Stability

- Journal of Organic Chemistry: "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines." (Discusses acidity and stability).

-

Site-Selectivity in Polyhalogenated Heterocycles

-

Catalyst Speciation & Ligand Effects

-

ACS Catalysis:[3] "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity." (Optimization of Pd loading for chloropyridines).

-

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine

[1]

Status: Operational Ticket Focus: Yield Optimization & Impurity Control Target Molecule: 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine (CAS: Analogous to 72479-19-9 series) Audience: Process Chemists & Medicinal Chemistry Leads[1]

Executive Summary: The "Stability vs. Reactivity" Paradox

The synthesis of 3-Chloro-5-(difluoromethyl)-2-fluoro-pyridine presents a classic process chemistry conflict. You need aggressive conditions to force the Halex reaction (Chlorine-to-Fluorine exchange at C2), but the difluoromethyl (CF₂H) moiety at C5 is significantly less stable than its trifluoromethyl (CF₃) counterpart.

Unlike the CF₃ group, the CF₂H proton is acidic (

This guide provides the protocols to navigate this instability window.

Module 1: The Halex Exchange (2-Cl 2-F)

Primary Route: Starting from 2,3-dichloro-5-(difluoromethyl)pyridine.[1]

Diagnostic & Troubleshooting

| Symptom | Probable Cause | Corrective Action |

| Stalled Conversion (<60%) | "Wet" Fluoride Source. Water forms a solvation shell around F⁻, killing nucleophilicity.[1] | Protocol A: Switch to Spray-Dried KF. Implement azeotropic distillation (Toluene/Sulfolane) prior to reaction. |

| Black Tar / Charring | CF₂H Degradation. Base-mediated deprotonation of the CF₂H proton at high temps (>160°C).[1] | Protocol B: Lower temp to 130°C. Switch solvent to Sulfolane (stable) or DMSO (reactive but risky). Use CsF or a Phase Transfer Catalyst (PTC) to boost reactivity at lower temps. |

| 2,3-Difluoro Impurity | Over-reaction. The 3-Cl position is reacting after the 2-Cl.[1] | Control: Monitor reaction strictly by GC. Stop at 95-98% conversion. The 2-F product activates the 3-Cl position for subsequent attack.[1][2] |

| Hydrolysis (Pyridone) | Water Ingress. Formation of 3-chloro-5-(difluoromethyl)-2-pyridone.[1] | System Check: Ensure N₂ sweep. Check solvent water content (<500 ppm required). |

Optimized Protocol: The "Anhydrous Low-Temp" Halex

The Logic: We substitute thermal energy (which kills the CF₂H group) with chemical potential energy (Phase Transfer Catalysis and better solubility).

-

Solvent System: Sulfolane (high boiling, stable). Avoid DMF (decomposes at Halex temps).

-

Reagent: Spray-dried Potassium Fluoride (KF) + 10 mol% Cesium Fluoride (CsF) as an initiator.

-

Catalyst: Tetraphenylphosphonium bromide (

) or 18-Crown-6 (if cost permits).[1] -

Procedure:

Workflow Visualization

Figure 1: Decision logic for the anhydrous Halex exchange process.

Module 2: Deoxyfluorination (CHO CHF₂)

Alternative Route: Starting from 3-chloro-2-fluoro-5-formylpyridine.[1][7]

Diagnostic & Troubleshooting

| Symptom | Probable Cause | Corrective Action |

| Explosive Exotherm | DAST Instability. Diethylaminosulfur trifluoride (DAST) is thermally unstable above 50°C. | Safety: Switch to Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E .[1] These are stable at higher temps.[1] |

| Aldehyde Recovery | Hydrolysis during Quench. The intermediate amino-difluoro species reverted to aldehyde.[1] | Protocol: Quench into solid NaHCO₃/Ice mix. Do not use acidic water.[1][8] Ensure rapid phase separation. |

| Low Yield | Lewis Acid Lack. The pyridine ring deactivates the aldehyde.[1] | Additive: Add catalytic Ethanol (0.5 eq) or HF-amine complexes to activate the fluorinating agent.[1] |

Mechanistic Insight

The pyridine nitrogen's lone pair can coordinate with the sulfur in DAST/Deoxo-Fluor, deactivating the reagent.[1]

-

Solution: Pre-complex the pyridine nitrogen with a weak Lewis acid or run the reaction in HF-pyridine complex to prevent reagent sequestration.[1]

Module 3: Radical Difluoromethylation (Late Stage)

Route: Functionalization of 3-chloro-2-fluoropyridine.

If the Halex route fails due to CF₂H instability, build the CF₂H group last using radical chemistry.[1]

-

Reagent: Zinc difluoromethanesulfinate (DFMS) - "Baran's Reagent".[1]

-

Conditions: DFMS (3.0 eq), TBHP (oxidant), DCM/Water biphasic system at 0°C to RT.

-

Advantage: Mild conditions (Room Temp).[7] Avoids the high heat of Halex.

-

Disadvantage: Regioselectivity can be an issue (C4 vs C5). C5 is generally preferred electronically, but C4 is sterically open.[1]

FAQ: Frequently Asked Questions

Q1: Can I use DMF for the Halex reaction? A: Not Recommended. At the temperatures required for chloropyridine activation (>130°C), DMF decomposes to dimethylamine and CO. Dimethylamine is a nucleophile that will attack your product, forming the dimethylamino-pyridine impurity (SNAr competition).[1] Use Sulfolane or NMP .[1]

Q2: Why is the CF₂H group degrading? It should be stable.

A: While CF₃ is stable, CF₂H has an acidic proton (

Q3: How do I remove the 2,3-difluoro byproduct? A: It is very difficult to separate by distillation due to similar boiling points.[1] The best approach is prevention (stopping the reaction at 98% conversion). If formed, column chromatography on silica (using a gradient of Hexane/EtOAc) is often required, as the polarity difference is slight but exploitable.

References & Grounding

-

Halex Reaction Fundamentals:

-

Finger, G. C., et al. "Aromatic Fluorine Compounds.[1] XXX. 2,3,5-Trifluoropyridine."[1][8][9] J. Am. Chem. Soc., 1959.[1] (Foundational text on chloropyridine fluorination).

-

Siegemund, G., et al.[1][4] "Fluorine Compounds, Organic."[1][4][7] Ullmann's Encyclopedia of Industrial Chemistry, 2002.[1][4]

-

-

Difluoromethylation Reagents (Deoxyfluorination):

-

Radical Difluoromethylation:

-

Industrial Synthesis of Trifluoromethyl Pyridines (Analogous Chemistry):

-

Handling of DAST/Deoxo-Fluor:

Sources

- 1. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]

- 2. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 3. 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3 | Benchchem [benchchem.com]

- 4. Halex process - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. alfa-chemical.com [alfa-chemical.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. guidechem.com [guidechem.com]

- 9. scribd.com [scribd.com]

- 10. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 11. cohizon.com [cohizon.com]

Technical Support Center: Troubleshooting Side Reactions in the Fluorination of Pyyridine Derivatives